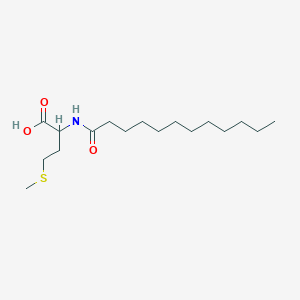

2-(Dodecanoylamino)-4-methylsulfanylbutanoic acid

Beschreibung

2-(Dodecanoylamino)-4-methylsulfanylbutanoic acid is a synthetic N-acylated amino acid derivative. Structurally, it consists of a dodecanoyl (C12) fatty acid chain linked via an amide bond to the α-amino group of 4-methylsulfanylbutanoic acid, a methionine analog. The methylsulfanyl group at the fourth carbon distinguishes it from simpler N-acylated amino acids like lauroylglycine. This compound is hypothesized to exhibit unique physicochemical and biological properties due to the combination of a hydrophobic acyl chain and the sulfur-containing side chain, which may influence solubility, stability, and interactions with biological targets .

Eigenschaften

CAS-Nummer |

21394-44-5 |

|---|---|

Molekularformel |

C17H33NO3S |

Molekulargewicht |

331.5 g/mol |

IUPAC-Name |

2-(dodecanoylamino)-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C17H33NO3S/c1-3-4-5-6-7-8-9-10-11-12-16(19)18-15(17(20)21)13-14-22-2/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21) |

InChI-Schlüssel |

PFSGUIFKRGNSHV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCC(=O)NC(CCSC)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecanoylamino)-4-methylsulfanylbutanoic acid typically involves the acylation of an amino acid derivative with dodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dodecanoic acid, an amino acid derivative, and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In an industrial setting, the production of 2-(Dodecanoylamino)-4-methylsulfanylbutanoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dodecanoylamino)-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The carbonyl group in the dodecanoyl moiety can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares key structural features and properties of 2-(dodecanoylamino)-4-methylsulfanylbutanoic acid with related compounds:

Physicochemical Properties

- Melting Points: N-Dodecanoyl alanine: 82.8–83.7°C .

- Hexadecanamido analogs (C16) are likely less soluble in aqueous media than the C12 target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.